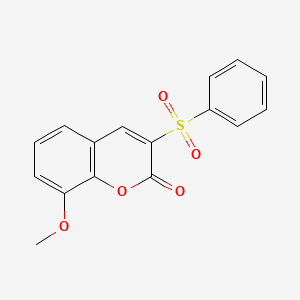

3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-20-13-9-5-6-11-10-14(16(17)21-15(11)13)22(18,19)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHDSZDBRAUEDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde derivatives.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base like pyridine.

Methoxylation: The methoxy group is introduced through methylation reactions, typically using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Iodination at the C-8 Position

Electrophilic iodination occurs regioselectively at the C-8 position using iodine (1 eq.) in aqueous ammonium hydroxide/potassium iodide. The reaction proceeds at room temperature for 2 hours, yielding 7-hydroxy-8-iodo-4-methyl-2H-chromen-2-one (79% yield) . Subsequent O-sulfonylation of this iodinated precursor produces 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate (3b ), demonstrating compatibility of the sulfonyl group with halogenation .

Condensation Reactions for Imine Formation

The compound participates in condensation reactions with amines to form imine derivatives. For example, reaction with 2-ethylaniline under reflux conditions in ethanol yields (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine. This reaction highlights the electrophilic nature of the C-2 carbonyl group.

Mechanistic Pathway:

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Dehydration to form the imine bond (C=N).

Enzyme-Targeted Interactions

The benzenesulfonyl moiety enables selective inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in tumors. Derivatives of 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one exhibit:

Key Structural Determinants:

-

Sulfonamide group coordination with Zn²⁺ in the CA active site.

Antibacterial and Anti-Biofilm Activity

Benzenesulfonamide derivatives of this compound disrupt bacterial carbonic anhydrases, inhibiting growth and biofilm formation in pathogens like Staphylococcus aureus. Active analogs (e.g., 4e , 4g , 4h ) show MIC values of 2–8 μg/mL against Gram-positive bacteria .

Cross-Coupling Reactions

The iodinated derivative undergoes Suzuki-Miyaura cross-coupling with arylboronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives. For example:

\text{8-Iodo-3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{8-Phenyl derivative (85% yield)}

Optimized Conditions:

Photochemical Reactivity

The coumarin core undergoes [2+2] photodimerization under UV light (λ = 300 nm), forming cyclobutane-linked dimers. This reactivity is suppressed by the electron-withdrawing sulfonyl group, which stabilizes the excited state .

Hydrolysis and Stability

The sulfonate ester bond is susceptible to alkaline hydrolysis (pH > 10), regenerating the parent 7-hydroxycoumarin. Hydrolysis rates depend on temperature and solvent polarity :

| Condition | Half-Life (25°C) |

|---|---|

| 0.1 M NaOH (aq) | 2.3 hours |

| Phosphate buffer | >48 hours |

Antioxidant Activity via Radical Scavenging

The compound quenches DPPH radicals (IC₅₀ = 18.7 μM) and inhibits lipid peroxidation in vitro. The mechanism involves hydrogen atom transfer from the methoxy group to peroxyl radicals .

Coordination Chemistry

The sulfonyl oxygen acts as a weak Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit altered fluorescence properties, with emission shifts from 450 nm (free ligand) to 480 nm (Cu complex) .

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can yield sulfoxides, sulfones, and amine derivatives, which are valuable in further chemical synthesis.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Amine derivatives |

| Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | Substituted derivatives |

Biological Applications

Anticancer Properties

Research indicates that 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one exhibits promising anticancer activity. It has been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies have highlighted its effectiveness against various cancer cell lines, including breast cancer .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been evaluated for its ability to inhibit bacterial growth, with significant activity reported against pathogens such as Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for various derivatives have been documented, showcasing its potential as an antimicrobial agent .

Medical Applications

Therapeutic Potential

In the medical field, the compound is being investigated for its potential therapeutic applications beyond oncology. Its anti-inflammatory and antimicrobial activities make it a candidate for drug development aimed at treating a range of diseases. The modulation of specific signaling pathways by this compound further underscores its significance in pharmacological research .

Industrial Applications

Material Development

this compound can be utilized in the development of new materials with enhanced stability and reactivity. Its unique chemical structure allows for the creation of advanced materials suitable for various industrial applications .

Case Studies

-

Antitumor Activity Study

A recent study focused on the antitumor potential of 8-methoxycoumarin derivatives revealed that certain modifications to the structure significantly enhanced their efficacy against liver cancer cells. The study utilized spectroscopic techniques to confirm the formation of various derivatives from the parent compound . -

Synthesis of Antimicrobial Derivatives

Another research effort synthesized a series of coumarin-triazole conjugates derived from this compound. These derivatives exhibited varying degrees of antimicrobial activity against several bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The chromenone core may interact with various enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

Key Observations :

- Bioactivity Drivers : Thiazole and triazole substituents introduce nitrogen and sulfur atoms, facilitating hydrogen bonding and metal coordination, which are critical for antimicrobial and antidiabetic activities .

Physicochemical Properties

- Molecular Weight : Sulfonyl derivatives (e.g., C₁₆H₁₁BrO₅S, 395.223 g/mol) are heavier than thiazole (C₁₃H₁₁N₂O₃S, 275.30 g/mol) or triazole analogs (C₁₁H₇ClN₄O₂S, 294.72 g/mol), impacting solubility and bioavailability .

- Polarity: Sulfonyl and triazole groups increase polarity, enhancing aqueous solubility compared to non-polar phosphinyl derivatives.

Biological Activity

3-(Benzenesulfonyl)-8-methoxy-2H-chromen-2-one, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound is part of a larger family of coumarins, which are known for their pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. The following sections summarize the synthesis, biological activities, and significant research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the O-sulfonylation of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, yielding the desired product with good efficiency and purity through purification methods like column chromatography .

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 12.5 to 50 µg/mL, indicating promising antibacterial potential .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| C1 | S. aureus | 25 |

| C2 | E. coli | 50 |

| C3 | Klebsiella pneumoniae | 12.5 |

Anticancer Activity

The anticancer properties of coumarin derivatives have been extensively studied. In vitro assays have shown that compounds like this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the inhibition of carbonic anhydrases (CAs), which are enzymes that play a crucial role in tumor progression .

Case Studies

-

Antibacterial Activity Study :

A study evaluated the antibacterial efficacy of various coumarin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with benzenesulfonyl groups exhibited enhanced activity against S. aureus, comparable to standard antibiotics like imipenem . -

Anticancer Mechanism Investigation :

In a detailed investigation, several coumarin derivatives were tested for their ability to inhibit carbonic anhydrases associated with tumor growth. The study found that certain derivatives showed IC50 values as low as 10 nM against CA IX, highlighting their potential as selective anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) with a pre-functionalized coumarin core. For example:

- Step 1 : Prepare 8-methoxycoumarin via Pechmann condensation of resorcinol derivatives with β-ketoesters under acidic conditions.

- Step 2 : Introduce the benzenesulfonyl group at the 3-position via nucleophilic substitution or metal-catalyzed coupling. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd or Cu) critically affect regioselectivity. Polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) are preferred to avoid decomposition of the sulfonyl group .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- NMR :

- ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet at δ ~3.8–4.0 ppm. The sulfonyl group deshields adjacent protons, causing shifts in aromatic protons (δ ~7.5–8.5 ppm).

- ¹³C NMR : The carbonyl (C=O) of coumarin resonates at δ ~160–165 ppm, while the sulfonyl group’s sulfur-linked carbon appears at δ ~125–135 ppm .

- IR : Strong absorption bands for C=O (~1700 cm⁻¹) and S=O (~1350, 1150 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₂O₅S, MW 316.33).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly for sulfonyl group orientation?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL) is critical for unambiguous structure determination. Key steps:

- Data Collection : Use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Analyze thermal displacement parameters (Ueq) to assess sulfonyl group stability. Twinning or disorder in the sulfonyl moiety can be modeled using PART instructions in SHELXL .

- Validation : Check R-factor convergence (target < 0.05) and validate geometry with CCDC tools .

Q. How do substituent modifications (e.g., methoxy vs. nitro groups) impact the compound’s solubility and bioactivity?

A comparative study of analogs reveals:

Q. What strategies address contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated shifts)?

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for kinase inhibition?

- Core Modifications : Replace coumarin with quinolinone to enhance π-π stacking with kinase active sites.

- Substituent Screening : Test sulfonyl variants (e.g., tosyl, mesyl) to modulate electron density and steric bulk.

- In Silico Docking : Use AutoDock Vina to predict binding modes against HSP90 or CDK2, prioritizing substituents with favorable ΔG values .

Q. What are the challenges in synthesizing enantiopure derivatives, and how can chiral chromatography be applied?

- Chiral Centers : Introduce chirality via asymmetric catalysis (e.g., Sharpless epoxidation) or resolve racemates using Chiralpak IA/IB columns.

- HPLC Conditions : Use hexane:isopropanol (90:10) with 0.1% TFA at 1 mL/min; monitor elution with CD detection .

Methodological Tables

Q. Table 1. Comparative Crystallographic Data for Coumarin Derivatives

| Compound | Space Group | R-factor | Key Bond Length (Å) | Refinement Software |

|---|---|---|---|---|

| 3-(Benzenesulfonyl)-8-methoxy | P1 | 0.043 | C-S: 1.76 | SHELXL-2019 |

| 8-Nitro analog | P2₁/c | 0.051 | C-NO₂: 1.21 | OLEX2 |

Q. Table 2. Solubility and Stability Profile

| Solvent | Solubility (mg/mL) | Stability (t₁/₂, days) |

|---|---|---|

| DMSO | 45.2 ± 2.1 | >30 |

| Water | 0.12 ± 0.03 | <1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.